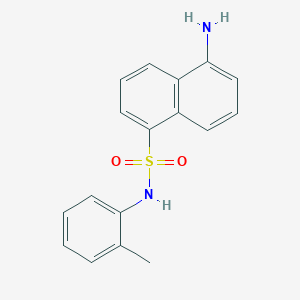
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) is a complex organophosphorus compound It is characterized by the presence of a phosphorane core, which is bonded to a 5-methylundecylidene group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) typically involves the reaction of triphenylphosphine with a suitable alkylidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane core to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) involves its interaction with molecular targets through its phosphorane core. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog with three phenyl groups attached to phosphorus.
(5-Methylundecylidene)phosphine: Lacks the triphenyl groups but has the same alkylidene group.
Phosphoranes: A broader class of compounds with similar phosphorus-centered structures.
Uniqueness
(5-Methylundecylidene)(triphenyl)-lambda~5~-phosphanato(2-) is unique due to the combination of its phosphorane core with both a long alkylidene chain and three phenyl groups. This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs.
Properties
CAS No. |
646528-52-1 |
|---|---|
Molecular Formula |
C30H39P |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
5-methylundecylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39P/c1-3-4-5-9-18-27(2)19-16-17-26-31(28-20-10-6-11-21-28,29-22-12-7-13-23-29)30-24-14-8-15-25-30/h6-8,10-15,20-27H,3-5,9,16-19H2,1-2H3 |
InChI Key |
QUBXTODHRCSOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



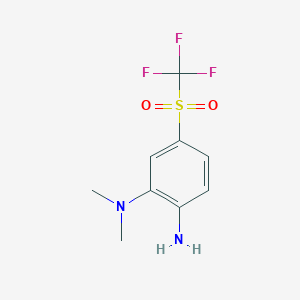
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
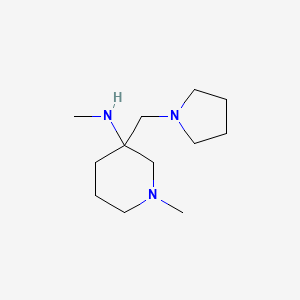
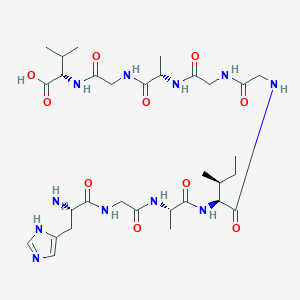
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
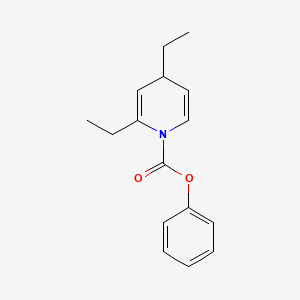
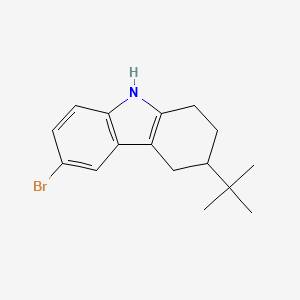
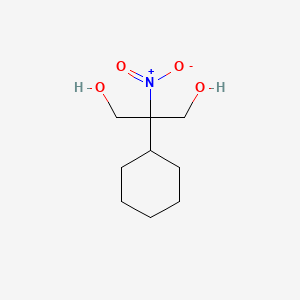
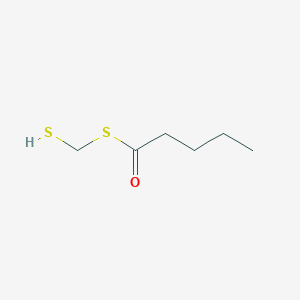
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
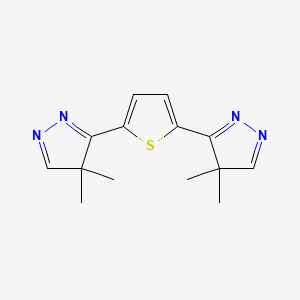
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
